molecular formula C7H5F3N2O B8285973 2,3,6-Trifluorobenzoic hydrazide

2,3,6-Trifluorobenzoic hydrazide

Cat. No. B8285973
M. Wt: 190.12 g/mol
InChI Key: MBNUKKDYSXKEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trifluorobenzoic hydrazide is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,6-Trifluorobenzoic hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluorobenzoic hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,6-Trifluorobenzoic hydrazide

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

2,3,6-trifluorobenzohydrazide

InChI

InChI=1S/C7H5F3N2O/c8-3-1-2-4(9)6(10)5(3)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

MBNUKKDYSXKEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)NN)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,3,6-trifluorobenzoyl chloride (29 g, 0.15 mol) in dichloromethane (200 ml) was added methanol (30 ml) dropwise at 5° C. The solution was allowed to warm to room temperature and was stirred under nitrogen for 2 h. The solvent was removed in vacuo and the residual oil was stirred with hydrazine monohydrate (19 ml, 0.40 mol) in ethanol (120 ml) at reflux for 3 h. The solvent was removed in vacuo, and the residue was partitioned between dichloromethane (400 ml) and water (200 ml). The biphasic mixture was filtered to remove insoluble material, then the aqueous layer was washed with dichloromethane (2×300 ml). The combined organic layers were dried over magnesium sulfate, and were concentrated in vacuo to yield 2,3,6-trifluorobenzoic hydrazide as a white solid (6.0 g). Data for the title compound: 1H NMR (400 MHz, CDCl3) δ 4.18 (2H, br s), 6.93 (1H, m), 7.25 (2H, m); MS (ES+) m/e 191 [MH]+.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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